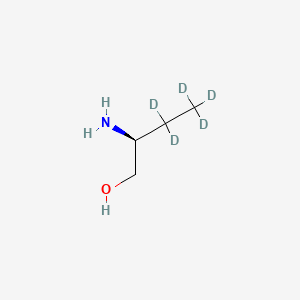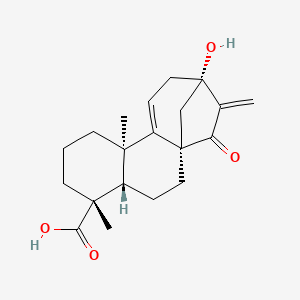
Pterisolic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pterisolic acid C (PTC) is a naturally occurring compound found in the leaves of the Pteris fern. It is a member of the diterpene family and has been studied for its potential medicinal properties. PTC has been reported to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its ability to inhibit the growth of certain types of cancer cells.
Applications De Recherche Scientifique
Chemoprotective Agent and Nrf2 Activator : Pterisolic acid B, closely related to Pterisolic acid C, is identified as an effective Nrf2 activator. This activation is significant as the Nrf2 pathway is known to protect against oxidative stress and damage. This pathway's activation is vital in minimizing the side effects of chemotherapy (Dong et al., 2016).
Ent-Kaurane Diterpenoids from Pteris Semipinnata : Pterisolic acids, including Pterisolic acid C, are isolated from the ethanol extract of Pteris semipinnata. These compounds' isolation and structural elucidation contribute to understanding the chemical diversity and potential biological activities of fern-derived compounds (Wang et al., 2011).
Cytotoxicity Evaluation : New hydroxylated ent-kauranoic acids, including variants of Pterisolic acid, have been studied for their cytotoxicity against various cancer cell lines. These studies contribute to understanding the potential anticancer properties of these compounds (Qiu et al., 2016).
Inhibition of Viability and Induction of Apoptosis in Cancer Cells : Research on Pterisolic acid G, a novel ent-kaurane diterpenoid closely related to Pterisolic acid C, has shown significant inhibition of the growth of human colorectal carcinoma cells. This study highlights the potential of Pterisolic acid derivatives as therapeutic agents in cancer treatment (Qiu et al., 2017).
Cytotoxic Activity and Chemical Constituents of Pteris Multifida : Studies have identified Pterisolic acid C as a compound with moderate cytotoxic activity against various cancer cell lines, further supporting its potential application in cancer therapy (Zhang et al., 2016).
Propriétés
IUPAC Name |
(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGAVNUGPZNDZ-OBHGLWADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194053 |
Source


|
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401419-87-1 |
Source


|
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the cytotoxic activity of Pterisolic acid C?
A1: [] Pterisolic acid C exhibited moderate cytotoxic activity against three human cancer cell lines: HCT-116 (colon cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer). This suggests potential anti-cancer properties, although further research is needed to determine its mechanism of action and efficacy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


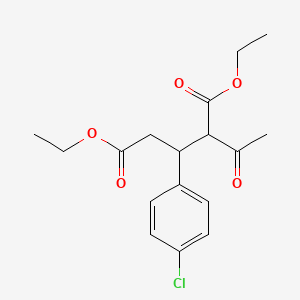
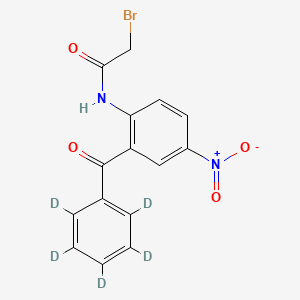

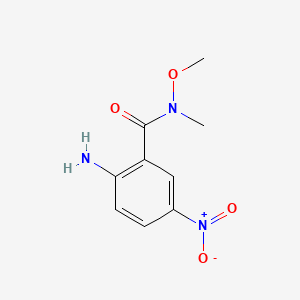
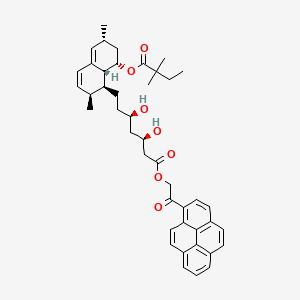



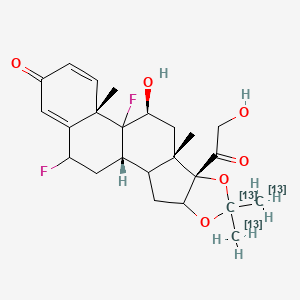


![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
